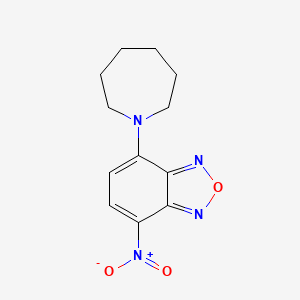![molecular formula C18H22N2O4 B5007367 5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 202119-02-6](/img/structure/B5007367.png)
5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMPO, is a synthetic compound that has been widely studied for its potential applications in scientific research. DMPO is a pyrimidinetrione derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Scientific Research Applications
5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely used in scientific research for its potential applications in various fields. In the field of biochemistry, this compound has been used as a spin trapping agent to study the kinetics of free radical reactions. This compound has also been used to investigate the mechanism of action of various enzymes, including cytochrome P450 enzymes and peroxidases. In the field of pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of drugs. This compound has also been used in the field of neuroscience to study the role of reactive oxygen species in neurodegenerative diseases.
Mechanism of Action
5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]-2,4,6(1H,3H,5H)-pyrimidinetrione acts as a spin trapping agent by reacting with free radicals to form stable adducts that can be detected by electron paramagnetic resonance spectroscopy. This compound has a high spin trapping efficiency and can trap a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals. This compound has also been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes and peroxidases, by forming stable complexes with the heme group.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. This compound has also been shown to inhibit the activity of various enzymes involved in drug metabolism and detoxification. In addition, this compound has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound has a high spin trapping efficiency and can trap a wide range of free radicals. This compound has also been shown to exhibit a range of biochemical and physiological effects, making it a versatile tool for investigating various biological processes.
However, there are also limitations to using this compound in lab experiments. This compound can form adducts with other molecules in the sample, leading to false positives. This compound can also interfere with the activity of enzymes involved in drug metabolism and detoxification, leading to inaccurate results. In addition, this compound can have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for research on 5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the development of more selective spin trapping agents that can target specific free radicals. Another area of research is the development of this compound derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. In addition, further studies are needed to investigate the potential applications of this compound in the treatment of various diseases, including neurodegenerative diseases and cancer.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound can be synthesized through a multistep reaction process and has been shown to exhibit a range of biochemical and physiological effects. This compound has been used as a spin trapping agent to study the kinetics of free radical reactions and has also been used to investigate the mechanism of action of various enzymes. This compound has several advantages for lab experiments but also has limitations that need to be considered. Future research on this compound will focus on developing more selective spin trapping agents, improving pharmacokinetic properties, and investigating potential applications in the treatment of various diseases.
Synthesis Methods
5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multistep reaction process starting from commercially available starting materials. The synthesis involves the condensation of 4-methylacetophenone and ethyl acetoacetate to form 4-methyl-3-oxopentanoic acid ethyl ester, which is then reacted with methylamine to form this compound. The final product is obtained through a purification process involving recrystallization and column chromatography.
properties
IUPAC Name |
5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-10-5-7-11(8-6-10)12(9-13(21)18(2,3)4)14-15(22)19-17(24)20-16(14)23/h5-8,12,14H,9H2,1-4H3,(H2,19,20,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEJOJXGXALKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)C(C)(C)C)C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133762 | |
| Record name | 5-[4,4-Dimethyl-1-(4-methylphenyl)-3-oxopentyl]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202119-02-6 | |
| Record name | 5-[4,4-Dimethyl-1-(4-methylphenyl)-3-oxopentyl]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202119-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4,4-Dimethyl-1-(4-methylphenyl)-3-oxopentyl]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(3-methoxyphenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxo-1-phenylethanone](/img/structure/B5007291.png)

![N-(dicyclopropylmethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5007300.png)
![N-[4-(2-methoxyphenoxy)phenyl]acetamide](/img/structure/B5007304.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5007322.png)

![1-cyclobutyl-4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]piperidine trifluoroacetate](/img/structure/B5007335.png)
![5-methyl-1'-(4-morpholinylmethyl)-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5007343.png)
![N-cyclopropyl-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5007346.png)


![4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5007373.png)
![4-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5007383.png)